5,5'-Dimethyl-3,3'-diphenyl-4,4'-bi-1,2-oxazole
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Overview
Description
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole is a compound known for its unique structural properties and potential applications in various fields. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of dimethyl and diphenyl groups enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds with various functional groups.
Scientific Research Applications
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethyl-1,1’-diphenyl-4,4’-bi-2-pyrazoline-5,5’-dione
- 3,3’-Dimethyl-4,4’-biphenyldiamine
- 3,3’-Dimethyl-4,4’-diaminobiphenyl
Uniqueness
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole stands out due to its unique combination of structural features, including the oxazole ring and the presence of dimethyl and diphenyl groups
Properties
CAS No. |
65018-22-6 |
---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-methyl-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-13-17(19(21-23-13)15-9-5-3-6-10-15)18-14(2)24-22-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
YNVSJPOLEDKLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=C(ON=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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